

Isoscabertopin: A Promising Therapeutic Agent for Bladder Cancer

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Compound of Interest

Compound Name: *Isoscabertopin*

Cat. No.: B8115534

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Application Notes and Protocols for Researchers

Isoscabertopin, a sesquiterpene lactone isolated from the medicinal plant *Elephantopus scaber* L., has emerged as a compound of interest in oncological research. Recent studies have elucidated its potential as a therapeutic agent, particularly in the context of bladder cancer. These notes provide a comprehensive overview of its mechanism of action, quantitative data on its efficacy, and detailed protocols for its investigation in a laboratory setting.

Mechanism of Action

Isoscabertopin exerts its anti-cancer effects primarily through the induction of a programmed form of necrosis known as necroptosis in bladder cancer cells. This process is initiated by the generation of mitochondrial reactive oxygen species (ROS). The accumulation of ROS triggers a signaling cascade that is dependent on Receptor-Interacting Protein Kinase 1 (RIP1) and Receptor-Interacting Protein Kinase 3 (RIP3).

Furthermore, **Isoscabertopin** has been shown to impede the metastatic potential of bladder cancer cells by inhibiting their migration and invasion. This is achieved through the suppression of the Focal Adhesion Kinase (FAK)/Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway, which leads to a downstream reduction in the expression of Matrix Metalloproteinase-9 (MMP-9), an enzyme crucial for extracellular matrix degradation during cell invasion.^[1]

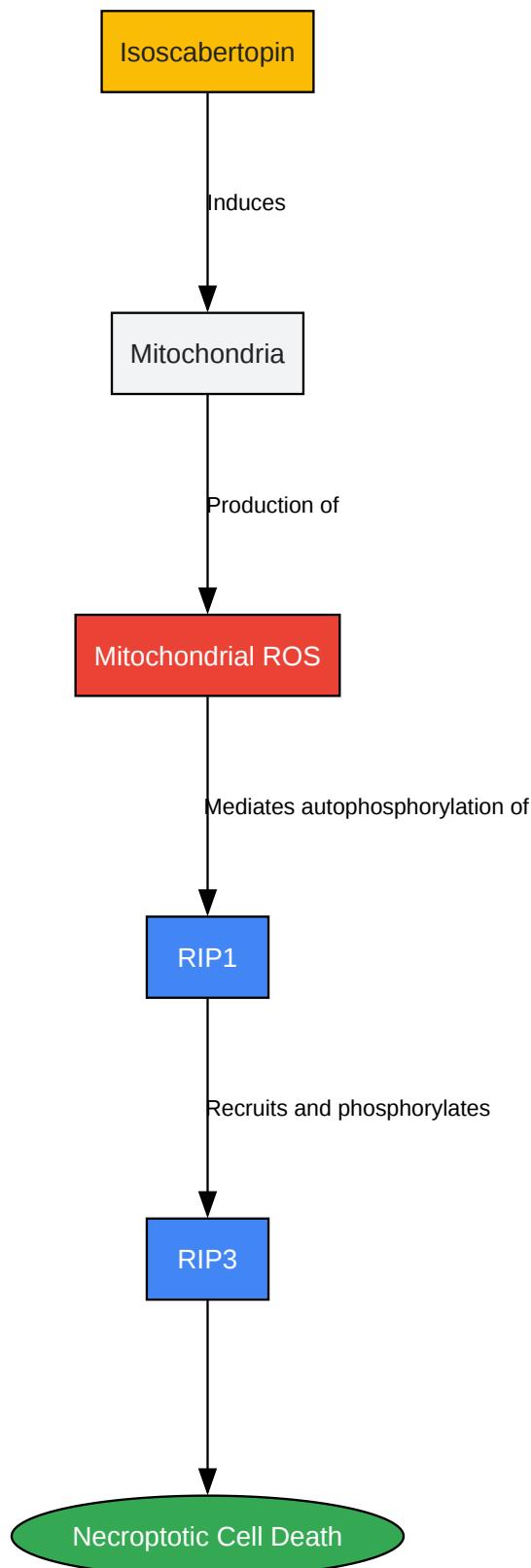
Data Presentation: Cytotoxicity of Isoscabertopin

The cytotoxic effects of **Isoscabertopin** have been quantified against various human bladder cancer cell lines and a non-cancerous human ureteral epithelial cell line. The half-maximal inhibitory concentration (IC50) values demonstrate a significant selective toxicity towards cancerous cells.

Cell Line	Cell Type	24-hour IC50 (μM)	48-hour IC50 (μM)
J82	Bladder Cancer	~20	~18
T24	Bladder Cancer	~20	~18
RT4	Bladder Cancer	~20	~18
5637	Bladder Cancer	~20	~18
SV-HUC-1	Human Ureteral Epithelial (Immortalized)	Much higher	Much higher

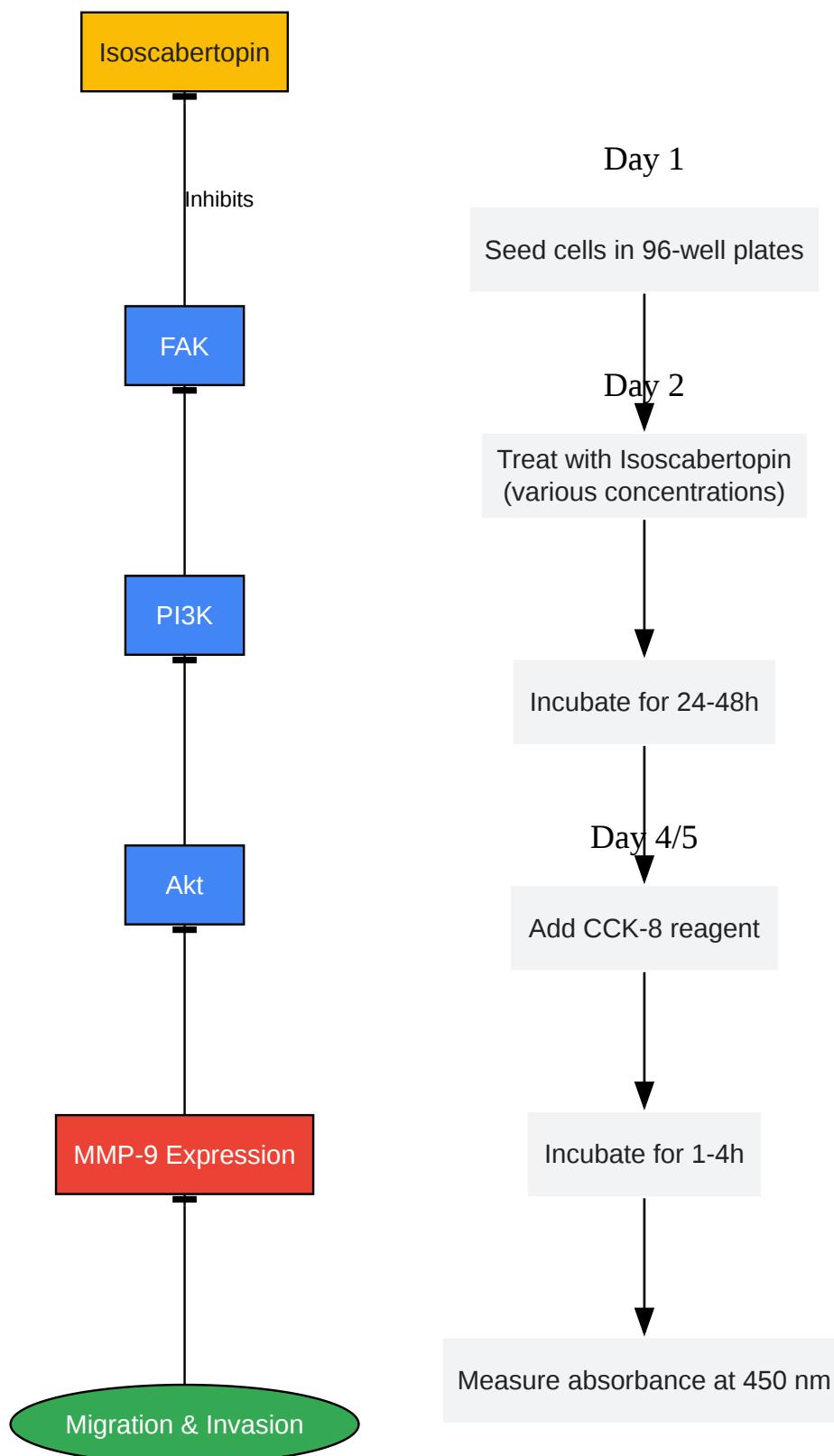
Data sourced from Cancers (Basel) 2022, 14(23), 5976.[\[1\]](#)

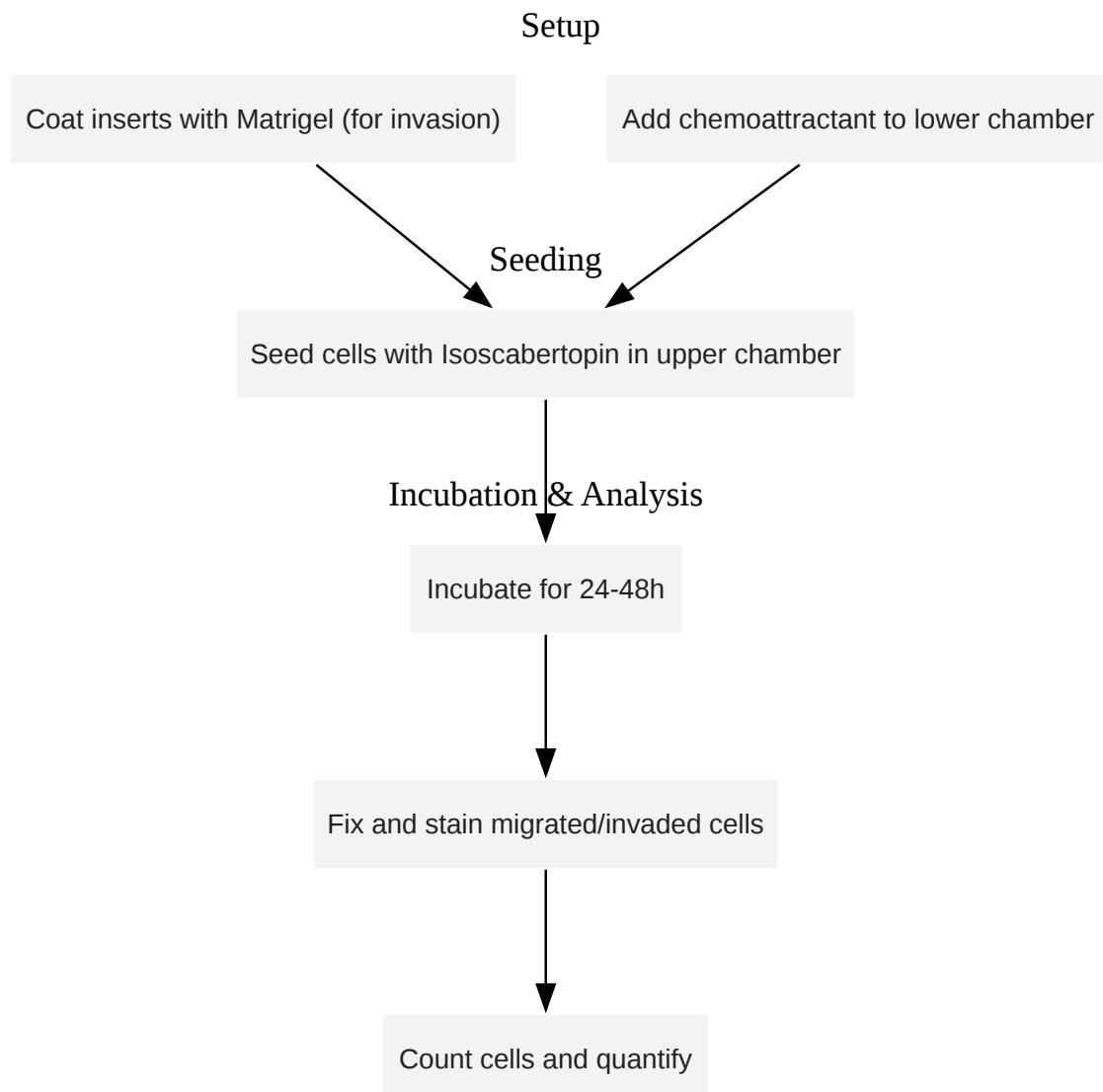
Signaling Pathway Diagrams



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Isoscabertopin-induced necroptosis pathway.



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References

- 1. Scabertopin Derived from Elephantopus scaber L. Mediates Necroptosis by Inducing Reactive Oxygen Species Production in Bladder Cancer In Vitro - PMC
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